molecular formula C20H12O7 B13135181 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione CAS No. 62591-99-5

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione

Cat. No.: B13135181
CAS No.: 62591-99-5
M. Wt: 364.3 g/mol
InChI Key: VHZOXMYERLPGLD-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione (CAS 62591-99-5) is a high-purity, specialized anthraquinone derivative intended for research applications. Its molecular architecture features a planar anthracene-9,10-dione core substituted with four hydroxyl groups at the 1, 4, 5, and 8 positions, and a phenoxy group at the 2-position. This specific substitution pattern, defined by the molecular formula C₂₀H₁₂O₇ and a molecular weight of 364.3 g/mol, significantly influences the compound's properties. The phenoxy group introduces steric bulk and electron-withdrawing effects, enhancing lipophilicity and altering the electron density distribution compared to simpler hydroxylated analogs. In the solid state, the compound's four hydroxyl groups participate in extensive hydrogen bonding, forming a three-dimensional network that influences its solubility and crystal packing. This compound is strictly for research use in fields such as organic electronics and materials science, where its unique structural features are exploited. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this chemical for developing advanced organic materials, studying electron-transfer processes, and synthesizing complex molecular architectures. Its structural nuances make it a valuable candidate for applications where fine-tuning of physicochemical properties is required. For a detailed description of the molecular architecture, IUPAC nomenclature, and structural analysis, please refer to the exclusive research data. All handling and experimental procedures should be conducted by qualified personnel in appropriately equipped laboratories.

Properties

CAS No.

62591-99-5

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H12O7/c21-10-6-7-11(22)15-14(10)19(25)16-12(23)8-13(18(24)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,21-24H

InChI Key

VHZOXMYERLPGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione typically involves:

  • Construction of the anthraquinone core with hydroxyl groups at the desired positions.
  • Introduction of the phenoxy substituent at the 2-position via electrophilic aromatic substitution or nucleophilic aromatic substitution.
  • Controlled hydroxylation to install the four hydroxyl groups selectively.
  • Purification steps to isolate the final product with high purity.

This process often requires multi-step organic reactions under carefully controlled temperature and pH conditions to prevent over-hydroxylation or side reactions.

Detailed Synthetic Route

A common synthetic route reported involves the following steps:

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Starting from anthraquinone or substituted anthraquinone Use of sodium hydroxide for deprotonation and base-catalyzed reactions Formation of hydroxylated anthraquinone intermediates
2 Phenoxylation Reaction with phenol derivatives under acidic or basic catalysis Introduction of phenoxy group at position 2
3 Hydroxylation Controlled electrophilic substitution using oxidants or catalysts Selective installation of hydroxyl groups at 1,4,5,8 positions
4 Purification Chromatographic or recrystallization techniques Isolation of pure this compound

The use of sodium hydroxide facilitates deprotonation and activation of aromatic rings for substitution, while catalysts such as metal ions or organic acids may be employed to enhance electrophilic substitution efficiency.

Alternative Approaches and Related Syntheses

  • Synthesis of related tetrahydroxyanthraquinones (e.g., 1,4,5,8-tetrahydroxyanthracene-9,10-dione) often involves oxidation of anthracene derivatives or selective demethylation of tetramethoxyanthracene precursors.
  • Some methods utilize bromination followed by substitution reactions to install hydroxyl and phenoxy groups, leveraging halogenated intermediates for regioselective functionalization.
  • Modern approaches emphasize minimizing chromatographic purification by optimizing reaction conditions to improve yield and scalability.

Reaction Conditions and Optimization

Parameter Typical Conditions Purpose/Effect
Temperature Mild to moderate heating (e.g., 50–100°C) Controls reaction rate and selectivity
pH Slightly basic to neutral (pH 7–10) Facilitates deprotonation and substitution
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or aqueous alkaline media Enhances solubility and reactivity of reagents
Catalysts Metal ions (e.g., Cu, Fe salts), acids or bases Promote electrophilic substitution
Reaction time Several hours to days depending on step Ensures completion of selective hydroxylation

Optimization of these parameters is crucial to maximize yield, prevent overreaction, and maintain the integrity of the sensitive anthraquinone core.

Research Findings and Yield Data

While specific yields for the synthesis of this compound vary by method, reported data indicate:

Step Yield Range (%) Notes
Hydroxylation of anthraquinone 60–85 Dependent on reagent purity and temperature
Phenoxylation step 70–90 Requires controlled substitution conditions
Overall multi-step synthesis 40–65 Yield influenced by purification efficiency

Recent advances have improved scalability by reducing chromatographic separations and using readily available reagents, enabling better overall yields and reproducibility.

Summary Table of Preparation Methods

Method/Step Key Reagents Conditions Yield (%) Remarks
Base-catalyzed hydroxylation Sodium hydroxide, oxidants 50–80°C, pH 8–10 60–85 Selective installation of hydroxyl groups
Phenoxylation Phenol, catalysts Acidic/basic catalysis, mild heat 70–90 Introduction of phenoxy substituent at C-2
Bromination & substitution Bromine, silver salts Room temperature to 50°C 50–75 Alternative route via halogenated intermediates
Demethylation of methoxy precursors BBr3, HBr, or other demethylating agents Low temperature, inert atmosphere 65–80 Used for related anthraquinone derivatives

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H8O6
  • Molecular Weight : 272.21 g/mol
  • CAS Number : 81-60-7
  • Density : 1.8 g/cm³
  • Boiling Point : 554.8 °C
  • Flash Point : 303.4 °C

Structure

The structure of 1,4,5,8-tetrahydroxyanthraquinone features a tetracyclic anthraquinone core with hydroxyl groups at the 1, 4, 5, and 8 positions. This arrangement contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

1,4,5,8-Tetrahydroxyanthraquinone has shown potential in various therapeutic applications:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through the generation of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research highlights its effectiveness against various bacteria and fungi. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways .
  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress .

Materials Science

In materials science, this compound is utilized for its unique optical and electronic properties:

  • Dyes and Pigments : Due to its vibrant color properties, it is employed in dye formulations for textiles and plastics . Its stability under light exposure makes it suitable for long-lasting applications.
  • Organic Electronics : The compound's semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can enhance device efficiency .

Environmental Science

The environmental applications of 1,4,5,8-tetrahydroxyanthraquinone are noteworthy:

  • Bioremediation : The compound has been studied for its potential role in bioremediation processes to degrade environmental pollutants. It can act as a redox mediator in microbial degradation pathways .
  • Sensor Development : Its electrochemical properties are harnessed in the development of sensors for detecting heavy metals and other pollutants in water sources .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of 1,4,5,8-tetrahydroxyanthraquinone on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the mitochondrial pathway .

Case Study 2: Dye Application

In textile applications, researchers evaluated the dyeing performance of fabrics treated with 1,4,5,8-tetrahydroxyanthraquinone. The dyed fabrics exhibited excellent color fastness and resistance to fading under UV light exposure compared to conventional dyes .

Case Study 3: Environmental Monitoring

A study focused on developing an electrochemical sensor utilizing this compound for the detection of lead ions in contaminated water samples. The sensor showed high sensitivity and selectivity towards lead ions with a detection limit of 0.5 µM .

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Hydroxylation Patterns

  • 1,4,5,8-Tetrahydroxy-2-methylanthracene-9,10-dione (CAS 476-43-7): This compound replaces the phenoxy group at position 2 with a methyl group.
  • 1,8-Dihydroxy-3-methoxyanthracene-9,10-dione :
    Isolated from Selaginella delicatula, this compound has fewer hydroxyl groups (positions 1 and 8) and a methoxy group at position 3. Reduced hydroxylation likely decreases its polarity and antioxidant capacity compared to the target compound .

  • Austrocortirubin derivatives: Natural tetrahydroanthraquinones with hydroxyl/methoxy groups at positions 1,3,6,9,10. Unlike the target compound, they lack substitution at positions 2,4,5,8 and are prone to oxidative instability due to ketone groups at C5 and C8 .

Functional Group Variations

  • 1,4-Bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-diones: These derivatives feature aminoalkyl groups at positions 1 and 4 and methyl groups at 5 and 8.
  • 2,20-Bis-(7-methyl-1,4,5-trihydroxy-anthracene-9,10-dione): A dimeric anthraquinone with trihydroxy substitution, this compound’s bioactivity remains untested, but its structural complexity contrasts with the monomeric, tetrahydroxy-phenoxy architecture of the target compound .

Cytotoxic Activity

  • Aminoanthraquinones: Derivatives like 2-(butylamino)anthracene-9,10-dione (IC₅₀ = 1.1–3.0 µg/mL against MCF-7 and Hep-G2 cells) demonstrate potent cytotoxicity, attributed to amino groups enhancing DNA interaction . The target compound’s hydroxyl and phenoxy groups may instead modulate topoisomerase inhibition or reactive oxygen species (ROS) generation.
  • Rubia cordifolia Anthraquinones: Compounds such as 1,4-dihydroxy-2-methoxyanthracene-9,10-dione exhibit moderate cytotoxicity, with IC₅₀ values in the µM range, suggesting that methoxy substitution at position 2 reduces potency compared to hydroxyl or amino groups .

Antimicrobial and Antioxidant Effects

  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: This prenylated derivative showed moderate antimicrobial activity, highlighting the role of hydrophobic substituents in membrane disruption . The target compound’s phenoxy group may similarly enhance lipophilicity, though its four hydroxyl groups could counteract this effect.
  • Natural Anthraquinones: Emodin and chrysophanol, with fewer hydroxyl groups, exhibit antioxidant activity via radical scavenging. The target compound’s additional hydroxyl groups at positions 5 and 8 may amplify this property .

Physicochemical Properties

  • Solubility and Stability: The hydroxyl-rich structure of the target compound likely increases aqueous solubility compared to methyl- or methoxy-substituted analogues (e.g., 1,4-dimethoxyanthracene-9,10-dione). However, polyhydroxyanthraquinones are prone to oxidation, necessitating stabilization via acetylation or formulation in inert matrices .
  • Chromatographic Behavior: Analogues like 1-(butylamino)-4-methoxyanthracene-9,10-dione exhibit distinct Rf values (0.33 in CH₂Cl₂-petroleum ether), suggesting that the target compound’s polarity would require similar chromatographic conditions for purification .

Biological Activity

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione (CAS No. 62591-99-5) is a polycyclic aromatic compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Molecular Formula: C20_{20}H12_{12}O7_7
Molecular Weight: 364.305 g/mol
Structure: The compound features four hydroxyl groups and a phenoxy group attached to an anthracene backbone, contributing to its reactivity and biological interactions.

PropertyValue
CAS Number62591-99-5
Molecular Weight364.305 g/mol
LogP3.0767
Polar Surface Area (PSA)124.29 Ų

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antioxidant Activity: The presence of hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Photodynamic Activity: The compound can generate reactive oxygen species (ROS) upon light activation, which can be utilized in photodynamic therapy for cancer treatment.

Anticancer Properties

Research indicates that this compound possesses anticancer properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis through the mitochondrial pathway. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated significant inhibition zones compared to control groups.

Case Studies

  • Anticancer Study : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure.
  • Antimicrobial Study : A series of experiments conducted against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Study on ROS Generation : A recent publication highlighted that exposure to UV light significantly enhances ROS production in cells treated with the compound. This property is being explored for potential applications in targeted cancer therapies.
  • Synergistic Effects : Research has indicated that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Q & A

Q. What are the key synthetic routes for 1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione, and what challenges arise during purification?

The synthesis typically involves sequential functionalization of the anthracene core:

  • Hydroxylation : Introduction of hydroxyl groups at positions 1,4,5,8 via nitration (e.g., using HNO₃/H₂SO₄) followed by reduction (e.g., catalytic hydrogenation or Sn/HCl) .
  • Etherification : Phenoxy group attachment at position 2 via nucleophilic aromatic substitution (e.g., using phenol derivatives under basic conditions) .
  • Purification Challenges : Due to polar hydroxyl groups, column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., using DMF/water mixtures) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxyl protons appear downfield at δ 10–12 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .
  • UV-Vis : Absorption bands in the 300–500 nm range indicate π→π* transitions, influenced by substituent electronic effects .

Q. What are the primary research applications of this compound?

  • Materials Science : Potential use in organic electronics (e.g., as a semiconductor or fluorophore) due to extended conjugation and redox activity .
  • Medicinal Chemistry : Hydroxyl and quinone moieties suggest antioxidant or anticancer properties, though detailed bioactivity studies are needed .

Advanced Research Questions

Q. How do the multiple hydroxyl groups influence reactivity in substitution or oxidation reactions?

  • Steric and Electronic Effects : Hydroxyl groups at positions 1,4,5,8 act as electron-donating groups, directing electrophilic substitution to the less hindered 2-position. They also stabilize intermediates via hydrogen bonding .
  • Oxidation Sensitivity : Under acidic or oxidative conditions (e.g., KMnO₄), hydroxyl groups may oxidize to quinones, altering electrochemical properties. Controlled conditions (e.g., pH 7, inert atmosphere) are recommended to prevent degradation .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

Conflicting data may arise from substituent interactions or solvent effects. For example:

  • Acidic Conditions : Protonation of hydroxyl groups increases solubility but risks hydrolysis of the phenoxy group. Stability assays (e.g., HPLC monitoring over 24h) under pH 1–3 are advised .
  • Basic Conditions : Deprotonation of hydroxyls (pKa ~8–10) enhances reactivity but may lead to quinone formation. Buffered solutions (pH 7–8) are optimal for long-term storage .

Q. How does the phenoxy group modulate electrochemical properties compared to other anthraquinones?

  • Electron-Withdrawing Effect : The phenoxy group reduces electron density on the anthracene core, shifting reduction potentials (e.g., cyclic voltammetry shows a 0.2 V anodic shift compared to non-phenoxy analogues) .
  • Comparative Studies : Substituent effects can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or spectroscopic comparisons with analogues like 1,5-dihydroxyanthracene-9,10-dione .

Q. What mechanistic insights exist for its participation in Diels-Alder or condensation reactions?

  • Diels-Alder Reactivity : The anthracene core acts as a diene, reacting with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form fused bicyclic adducts .
  • Schiff Base Formation : Amino derivatives (e.g., from reduction of nitro intermediates) condense with aldehydes to form imines, useful for sensor development .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours for hydroxylation) .
  • Purity Assurance : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to verify purity >98% .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

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